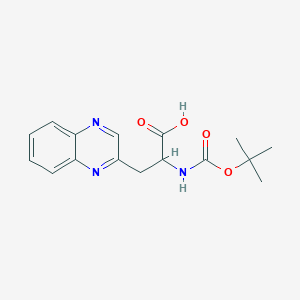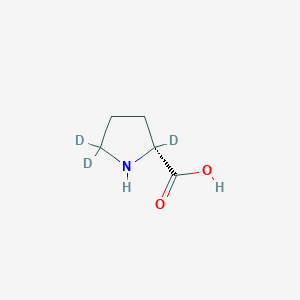
D-Proline-2,5,5-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Proline-2,5,5-D3: is a deuterated form of D-Proline, an amino acid derivative. The deuterium atoms replace the hydrogen atoms at the 2, 5, and 5 positions of the proline molecule. This isotopic labeling is often used in scientific research to study metabolic pathways, reaction mechanisms, and molecular interactions due to the unique properties of deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Proline-2,5,5-D3 typically involves the following steps:
Starting Material: The synthesis begins with commercially available D-Proline.
Deuteration: The hydrogen atoms at the 2, 5, and 5 positions are replaced with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve high isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-Proline are subjected to deuteration using industrial-scale reactors.
Optimization: Reaction conditions are optimized to maximize yield and isotopic enrichment.
Quality Control: The final product undergoes rigorous quality control to ensure isotopic purity and chemical stability.
Chemical Reactions Analysis
Types of Reactions
D-Proline-2,5,5-D3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it back to its original form or other reduced derivatives.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction may produce different proline derivatives.
Scientific Research Applications
Chemistry
In chemistry, D-Proline-2,5,5-D3 is used to study reaction mechanisms and pathways. The presence of deuterium allows researchers to trace the movement of atoms during chemical reactions, providing insights into reaction dynamics and intermediates.
Biology
In biological research, this compound is used to investigate metabolic pathways. Deuterium labeling helps in tracking the incorporation and transformation of proline in various metabolic processes, aiding in the understanding of enzyme functions and metabolic flux.
Medicine
In medicine, this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. The deuterium label provides a distinct signal in mass spectrometry, facilitating the tracking of drug molecules in biological systems.
Industry
In industrial applications, this compound is used in the development of new materials and catalysts. Its unique properties make it valuable in the synthesis of deuterated drugs and other specialized chemicals.
Mechanism of Action
The mechanism by which D-Proline-2,5,5-D3 exerts its effects involves the interaction of the deuterium-labeled proline with various molecular targets. The presence of deuterium affects the bond strength and reaction kinetics, providing unique insights into molecular interactions and pathways. The specific pathways involved depend on the context of the research, such as enzyme-catalyzed reactions or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
L-Proline-2,5,5-D3: The L-isomer of proline with deuterium labeling at the same positions.
D-Proline: The non-deuterated form of D-Proline.
L-Proline: The non-deuterated form of L-Proline.
Uniqueness
D-Proline-2,5,5-D3 is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The deuterium atoms offer a different mass and bond strength compared to hydrogen, allowing for detailed studies of reaction mechanisms and metabolic pathways. This compound’s uniqueness lies in its ability to provide precise and valuable information that cannot be obtained with non-deuterated analogs.
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
118.15 g/mol |
IUPAC Name |
(2R)-2,5,5-trideuteriopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1/i3D2,4D |
InChI Key |
ONIBWKKTOPOVIA-LTDLRDEHSA-N |
Isomeric SMILES |
[2H][C@@]1(CCC(N1)([2H])[2H])C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenanthrene-[U-13C]](/img/structure/B12056026.png)




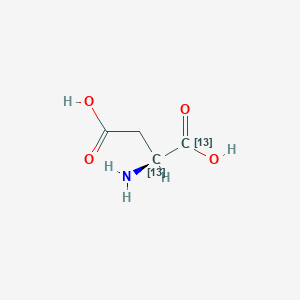

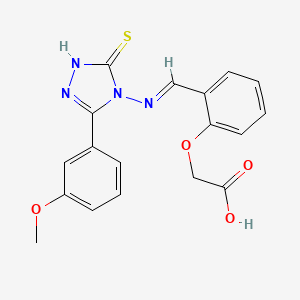

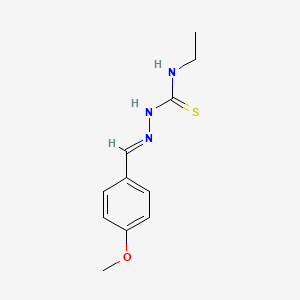
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)


